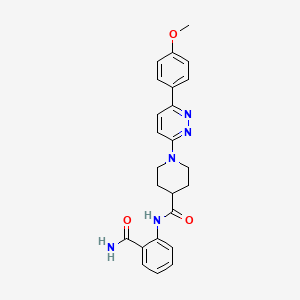![molecular formula C9H11ClN2O2 B2457555 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2202367-75-5](/img/structure/B2457555.png)
4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of various cytokine receptors, including the interleukin-2 (IL-2) receptor. CP-690,550 has been studied extensively for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine inhibits the activity of JAK3, which is involved in the signaling pathways of various cytokine receptors, including the IL-2 receptor. By inhibiting JAK3, this compound reduces the production of cytokines that are involved in the inflammatory response, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have an effect on the immune system, reducing the number of T-cells and B-cells in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound has some limitations, including its specificity for JAK3 and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Additionally, further research is needed to better understand the long-term safety and efficacy of this compound in patients with autoimmune diseases.
Métodos De Síntesis
4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine can be synthesized using a multi-step process starting from 2-chloropyridine. The first step involves the conversion of 2-chloropyridine to 3-chloropyridine, which is then reacted with 1,3-dioxolane to form 4-(3-chloropyridin-2-yl)oxolan-3-one. This intermediate is then treated with ammonia to form this compound.
Aplicaciones Científicas De Investigación
4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
4-(3-chloropyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-2-1-3-12-9(6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNLHOPJDKRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=C(C=CC=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)
